molecular formula C18H23N5O3S B4237590 (4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione

(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione

Cat. No.: B4237590
M. Wt: 389.5 g/mol
InChI Key: DXRSLBIPZHVGTJ-UHFFFAOYSA-N
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Description

“(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione” is a synthetic compound featuring a pyrimidine-piperazine hybrid scaffold linked to a 3,4,5-trimethoxyphenyl group via a methane-thione bridge. The structural complexity of this molecule arises from its dual heterocyclic moieties (pyrimidine and piperazine) and the electron-rich trimethoxyphenyl substituent, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-pyrimidin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-24-14-11-13(12-15(25-2)16(14)26-3)21-18(27)23-9-7-22(8-10-23)17-19-5-4-6-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRSLBIPZHVGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloropyrimidine with 1-(3,4,5-trimethoxyphenyl)piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: NaOCH3, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Yields : All analogs in were synthesized in 80–89% yields, suggesting efficient coupling reactions. The target compound’s synthetic route may require optimization due to its distinct heterocycles.
  • Melting Points: Thiazolidinone derivatives exhibit broad melting ranges (158–217°C), likely due to variations in crystallinity and intermolecular interactions. The target compound’s melting point is unknown but may differ due to its piperazine-pyrimidine core, which could enhance solubility in polar solvents .

Hydrogen-Bonding and Crystallography

The hydrogen-bonding patterns of thiazolidinone analogs () are influenced by thioxo and amide groups, facilitating crystal packing via N–H···S and N–H···O interactions. Etter’s graph set analysis () could rationalize these differences, as hydrogen-bonding networks dictate stability and solubility .

Notes

Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural inferences.

Synthetic Challenges: The pyrimidine-piperazine scaffold may require specialized reagents or catalysts, differing from the thiazolidinone synthesis described in .

Future Directions : Crystallographic studies (using SHELX-like software, ) and biological assays are needed to validate the hypothesized properties .

Biological Activity

The compound (4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential based on a review of diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes a piperazine moiety linked to a pyrimidine ring and a methanethione group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may exhibit agonistic or antagonistic properties at dopamine receptors, particularly D2 and D3 subtypes. Such interactions are critical in understanding its potential therapeutic applications in neuropsychiatric disorders.

1. Dopamine Receptor Interaction

Research indicates that derivatives of piperazine compounds often show selective binding to dopamine receptors. The compound under study has been evaluated for its affinity towards D2 and D3 receptors.

  • Binding Affinity : In vitro studies have demonstrated that the compound exhibits a high binding affinity for the D3 receptor subtype, which is significant for conditions like schizophrenia and Parkinson's disease .
  • Functional Activity : Mitogenesis assays have shown that this compound can stimulate cellular proliferation through dopamine receptor pathways, indicating potential use in neurodegenerative diseases where dopaminergic signaling is disrupted.

2. Antioxidant Activity

Some studies have suggested that thione compounds possess antioxidant properties. The ability of this compound to scavenge free radicals could provide protective effects against oxidative stress-related cellular damage.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated that administration of the compound led to a significant reduction in motor deficits compared to control groups. The mechanism was hypothesized to involve modulation of dopaminergic signaling pathways.

Case Study 2: Antidepressant-Like Effects

Another research effort explored the antidepressant-like effects of this compound using behavioral models in mice. The findings suggested that it exhibited significant reductions in depressive-like behaviors, potentially through serotonin receptor modulation alongside dopamine receptor interactions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine Receptor BindingHigh affinity for D3 receptors
Mitogenic ActivityStimulation of cellular proliferation
Antioxidant ActivityScavenging of free radicalsOngoing studies
Neuroprotective EffectsReduced motor deficits in PD modelCase Study 1
Antidepressant EffectsReduction in depressive-like behaviorsCase Study 2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, piperazine-pyrimidine intermediates can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., using CuI or Pd/C) to attach the 3,4,5-trimethoxyphenylamino moiety. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reactivity. Reaction temperatures (60–120°C) and pH control (neutral to slightly basic) significantly impact yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify hydrogen and carbon environments, especially the pyrimidine (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) protons. High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error. X-ray crystallography (if crystalline) provides definitive proof of stereochemistry and bond angles, as demonstrated in analogous piperazine-pyrimidine structures .

Q. What analytical techniques are critical for characterizing the purity of this compound?

  • Methodological Answer : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays). TLC (silica gel, UV visualization) monitors reaction progress. Elemental analysis (C, H, N, S) validates empirical formula consistency. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

  • Methodological Answer :

  • Structural Modifications : Vary substituents on the pyrimidine (e.g., electron-withdrawing groups at position 4) and the trimethoxyphenyl moiety (e.g., replacing methoxy with halogens).
  • Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Measure IC₅₀ values and compare with parent compound.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets. Corrogate SAR findings with cytotoxicity profiles in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

Q. What strategies are recommended for analyzing contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Variable Isolation : Compare assay conditions (e.g., cell line variability, serum concentration in media). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Statistical Robustness : Apply ANOVA or mixed-effects models to account for batch effects or technical replicates.
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .

Q. What in vitro models are appropriate for evaluating the compound's mechanism of action?

  • Methodological Answer :

  • Enzymatic Assays : Use recombinant enzymes (e.g., tubulin polymerization assays for antimitotic activity).
  • Cell-Based Models : Primary cancer cells vs. immortalized lines (e.g., assess selectivity via IC₅₀ ratios).
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK pathway modulation). Include controls with known inhibitors (e.g., paclitaxel for microtubule disruption) .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or GROMACS to model binding poses in ATP-binding pockets. Prioritize poses with hydrogen bonds to conserved residues (e.g., backbone amides in kinases).
  • MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2 Å). Calculate binding free energy via MM-PBSA.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrimidine ring) using MOE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione
Reactant of Route 2
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(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.